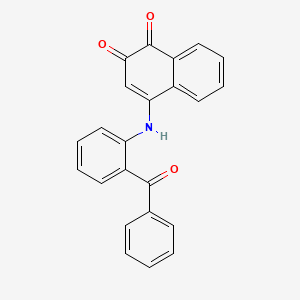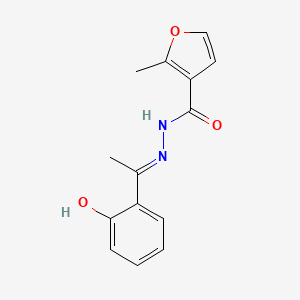![molecular formula C27H20Cl3N3OS B11983694 N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide](/img/structure/B11983694.png)
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is a complex organic compound that features a benzimidazole core, a naphthalene moiety, and a trichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl mercaptan in the presence of an oxidizing agent.
Introduction of Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with trichloroethyl chloride.
Attachment of Naphthalene Moiety: The final step involves the coupling of the trichloroethyl-benzimidazole intermediate with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzimidazole core can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the trichloroethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced trichloroethyl derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its benzimidazole core, which is known for various biological activities such as antiviral, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Research: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
作用機序
The mechanism of action of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to bind to and inhibit the function of specific proteins . The trichloroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Another benzimidazole derivative with potent biological activity.
Uniqueness
N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide stands out due to its unique combination of a benzimidazole core, a trichloroethyl group, and a naphthalene moiety. This combination may confer unique properties such as enhanced biological activity or improved material properties compared to other benzimidazole derivatives.
特性
分子式 |
C27H20Cl3N3OS |
|---|---|
分子量 |
540.9 g/mol |
IUPAC名 |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H20Cl3N3OS/c28-27(29,30)25(32-24(34)21-14-8-12-19-11-4-5-13-20(19)21)33-23-16-7-6-15-22(23)31-26(33)35-17-18-9-2-1-3-10-18/h1-16,25H,17H2,(H,32,34) |
InChIキー |
WBHDFQLIHLMRJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11983616.png)
![4-[9-Bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11983617.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11983618.png)
![3-(3-bromophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B11983621.png)

![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11983624.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11983629.png)

![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11983654.png)
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11983666.png)



